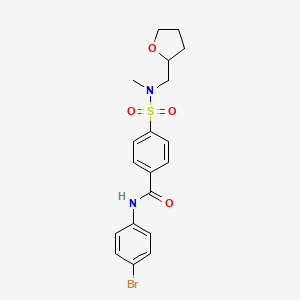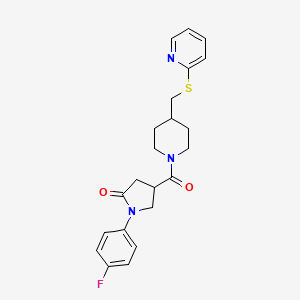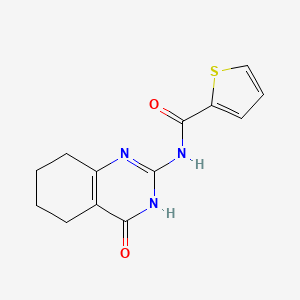
N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
The compound N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their antimicrobial and antidiabetic properties, as seen in the evaluation of similar sulfonamide derivatives . The presence of a bromophenyl group suggests potential reactivity and the possibility of further functionalization, which is a common feature in the synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, substituted benzamide derivatives can be synthesized from reactions involving amines and benzoyl bromides in the presence of a base . The synthesis of the specific compound is not detailed in the provided papers, but it is likely to follow similar synthetic routes used for related sulfonamide compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be determined using techniques such as X-ray diffraction, as demonstrated for similar compounds . These techniques allow for the determination of crystal systems, lattice constants, and intramolecular hydrogen bonding, which are crucial for understanding the stability and reactivity of the compound. The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), which provides insights into the electronic properties of the molecule .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For instance, the bromophenyl group can undergo nucleophilic aromatic substitution reactions, which can be utilized to introduce new substituents into the molecule . The sulfamoyl group can also be involved in reactions, potentially leading to the formation of different sulfonamide derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of different substituents can affect these properties, as seen in the analysis of similar compounds . Theoretical calculations, such as HOMO-LUMO energy gap and dipole moment, can provide insights into the reactivity and polarizability of the molecule . Additionally, the thermodynamic properties can be calculated at different temperatures to understand the compound's behavior under various conditions .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Aromatic Sulfonamide Inhibitors : Compounds similar to N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide have been studied for their inhibitory effects on carbonic anhydrases (CAs). For instance, aromatic sulfonamides exhibited nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent inhibition of various CA isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Novel Acridine Sulfonamides : Similar sulfonamides have been synthesized and investigated for their inhibition of cytosolic carbonic anhydrase isoforms, demonstrating significant affinity and specificity for these enzymes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Transition Metal Complexes
Sulfonamide-Derived Ligands : Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized for their antibacterial, antifungal, and cytotoxic activity. This research indicates potential biological activity of these compounds, including those structurally related to N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide (Chohan & Shad, 2011).
Photostimulation Studies
Substitution Reactions Under Photostimulation : Compounds including 4-bromobenzophenone, which share structural similarities with the queried compound, have been studied under photostimulation. These studies provide insights into the reactivity and potential applications of such compounds in photochemical processes (Julliard & Chanon, 1986).
Therapeutic Applications
Benzamide-4-Sulfonamides as Enzyme Inhibitors : Benzamide-4-sulfonamides, structurally related to the queried compound, have been found to be effective inhibitors of human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWEYGTWVMVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)



![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)